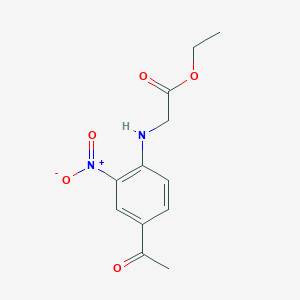
Araloside VII
Overview
Description
It belongs to the class of triterpenoid saponins and has a molecular formula of C54H88O24 with a molecular weight of 1121.26 g/mol . This compound is known for its various biological activities and is primarily used in scientific research.
Scientific Research Applications
Araloside VII has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties
Biology: this compound is studied for its biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects
Medicine: Research has shown that this compound has potential therapeutic applications in treating conditions such as rheumatoid arthritis and gastric ulcers
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
- One study mentioned Araloside A (a related compound) extracted from the roots of Aralia taibaiensis inhibiting the proliferation of MH7A cells (a human synovial fibroblast cell line) and reducing the production of pro-inflammatory cytokines like IL-6 and IL-8. Although this study focused on Araloside A, it provides insights into the potential targets of Araloside VII.
Target of Action
Safety and Hazards
When handling Araloside VII, it is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . It is also advised to use suitable personal protective equipment, including safety goggles, protective gloves, and impervious clothing .
Future Directions
Araloside VII has been found in Aralia elate, which has been shown to attenuate foam cell formation and lessen atherosclerosis by modulating macrophage polarization via Sirt1-mediated autophagy . This suggests potential future directions for research into the therapeutic applications of this compound.
Biochemical Analysis
Biochemical Properties
Araloside VII plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. This compound has been shown to modulate the activity of these enzymes, potentially affecting the metabolic pathways they regulate .
Additionally, this compound interacts with proteins involved in cell signaling pathways, such as protein kinases. These interactions can lead to alterations in the phosphorylation status of target proteins, thereby influencing cellular processes like proliferation, differentiation, and apoptosis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In macrophages, it has been observed to modulate the polarization of these immune cells, promoting an anti-inflammatory phenotype . This effect is mediated through the regulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
In cancer cells, this compound has demonstrated anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. It affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound has been shown to inhibit the activity of certain protein kinases, leading to reduced phosphorylation of downstream targets.
Furthermore, this compound can modulate gene expression by influencing transcription factors. It has been reported to downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature and light exposure. This compound is relatively stable at room temperature but may degrade over extended periods or under harsh conditions .
Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and anti-tumor activities. These effects are often dose-dependent and can be observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it has been shown to exert beneficial effects, such as reducing inflammation and protecting against cardiac ischemia . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation .
The interaction of this compound with these metabolic pathways can influence its bioavailability and therapeutic efficacy. Additionally, it may affect the levels of other metabolites and alter metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. For example, this compound has been shown to bind to albumin, which may aid in its distribution within the bloodstream .
The localization and accumulation of this compound in specific tissues can impact its activity and therapeutic potential. Studies have indicated that it tends to accumulate in organs such as the liver and kidneys, where it may exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein synthesis and folding .
Additionally, this compound can be found in the cytoplasm and nucleus, where it may affect gene expression and other cellular processes. The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Araloside VII is typically extracted from natural sources, specifically from the leaves of Aralia elata. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The compound can be dissolved in solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the leaves of Aralia elata, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction, where solvents like ethanol or methanol are used to extract the saponins. The extract is further purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Araloside VII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Comparison with Similar Compounds
Araloside VII is unique among saponins due to its specific structure and biological activities. Similar compounds include:
Araloside A: Another saponin from the same plant, known for its anti-inflammatory and gastroprotective effects
Araloside B and C: These compounds share similar structural features and biological activities with this compound.
Asperosaponin VI: A saponin with osteoclastogenesis inhibitory properties.
This compound stands out due to its specific molecular interactions and broader range of biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52+,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSVPOBELCKQM-YIVQLCEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Araloside VII and where is it found?
A1: this compound is a saponin compound first isolated from the root bark of Aralia elata (Miq.) Seem. []. This plant, also known as Japanese angelica tree, is a species belonging to the Araliaceae family. Later studies also identified this compound in the leaves [] and buds [] of Aralia elata.
Q2: What is the structure of this compound?
A2: this compound is a hederagenin-based saponin with a complex sugar moiety. Its structure is characterized as 3-O-{[β-D-glucopyranosyl (1→2)]-[β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl}hederagenin 28-O-β-D-glucopyranosyl ester [].
Q3: What analytical techniques were used to identify and characterize this compound?
A3: Researchers employed a combination of techniques to isolate and elucidate the structure of this compound. These included:
- Chromatographic methods: Silica gel column chromatography and preparative HPLC were used for isolation and purification [, ].
- Spectroscopic methods: Structural determination relied on spectroscopic analyses, including (though specific techniques were not listed in the abstracts) but likely involved Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


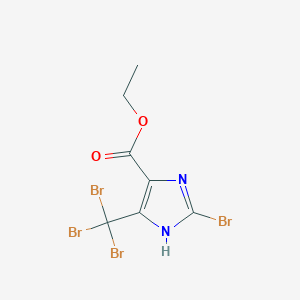
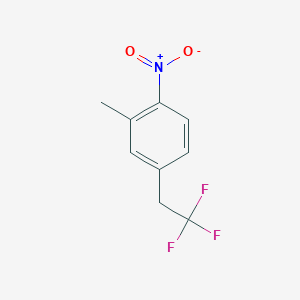
![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)
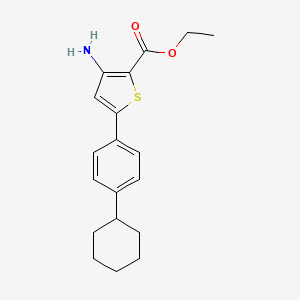
![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1404460.png)
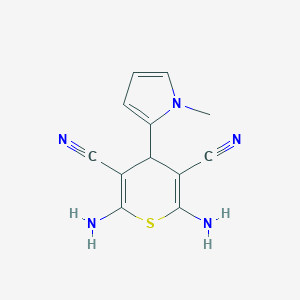
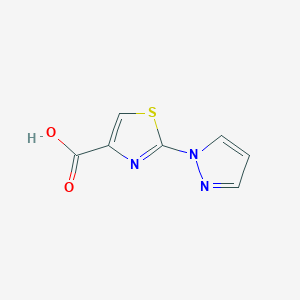
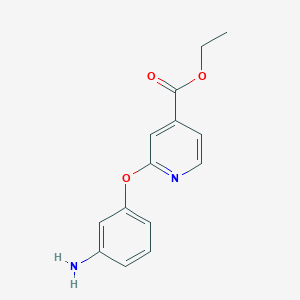
![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)

![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)
